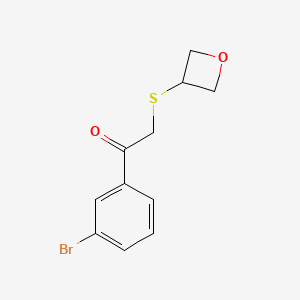

1-(3-Bromophenyl)-2-(oxetan-3-ylthio)ethan-1-one

CAS No.:

Cat. No.: VC18153039

Molecular Formula: C11H11BrO2S

Molecular Weight: 287.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H11BrO2S |

|---|---|

| Molecular Weight | 287.17 g/mol |

| IUPAC Name | 1-(3-bromophenyl)-2-(oxetan-3-ylsulfanyl)ethanone |

| Standard InChI | InChI=1S/C11H11BrO2S/c12-9-3-1-2-8(4-9)11(13)7-15-10-5-14-6-10/h1-4,10H,5-7H2 |

| Standard InChI Key | VNJVDFJJGFHKSV-UHFFFAOYSA-N |

| Canonical SMILES | C1C(CO1)SCC(=O)C2=CC(=CC=C2)Br |

Introduction

Structural and Molecular Characterization

Molecular Architecture

The compound features a ketone group adjacent to a thioether linkage, connecting a 3-bromophenyl moiety to an oxetan-3-yl group. The bromine atom at the meta position of the phenyl ring introduces steric and electronic effects that influence reactivity. The oxetane ring, a four-membered cyclic ether, contributes to the molecule’s conformational rigidity and potential for ring-opening reactions.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 287.17 g/mol |

| IUPAC Name | 1-(3-bromophenyl)-2-(oxetan-3-ylsulfanyl)ethanone |

| Canonical SMILES | C1C(CO1)SCC(=O)C2=CC(=CC=C2)Br |

| InChI Key | VNJVDFJJGFHKSV-UHFFFAOYSA-N |

Spectroscopic and Computational Insights

Nuclear magnetic resonance (NMR) spectroscopy confirms the presence of characteristic signals: a singlet for the ketone carbonyl () and aromatic protons influenced by bromine’s deshielding effect. Density functional theory (DFT) calculations predict a planar geometry around the ketone group, with the oxetane ring adopting a puckered conformation to minimize angle strain.

Synthesis and Optimization Strategies

Synthetic Pathways

The synthesis of 1-(3-Bromophenyl)-2-(oxetan-3-ylthio)ethan-1-one involves two primary steps:

-

Oxetane Ring Formation: Cyclization of 3-mercapto-1-propanol under acidic conditions yields oxetane-3-thiol.

-

Nucleophilic Substitution: Reaction of oxetane-3-thiol with 1-(3-bromophenyl)-2-bromoethan-1-one in the presence of a base (e.g., KCO) facilitates thioether bond formation.

Table 2: Representative Synthesis Conditions

| Parameter | Condition |

|---|---|

| Solvent | Dimethylformamide (DMF) |

| Temperature | 80°C |

| Reaction Time | 12 hours |

| Yield | 65–72% |

Challenges and Modifications

Competing side reactions, such as oxidation of the thiol group or hydrolysis of the oxetane ring, necessitate anhydrous conditions and inert atmospheres. Alternative routes employing Mitsunobu reactions or metal-catalyzed cross-coupling have been explored but show lower efficiency.

Reactivity and Mechanistic Studies

Nucleophilic and Electrophilic Behavior

The electron-withdrawing bromine atom enhances the electrophilicity of the ketone carbonyl, enabling reactions with nucleophiles like Grignard reagents or hydrides. Conversely, the sulfur atom in the thioether acts as a weak nucleophile, participating in alkylation or oxidation reactions.

Ring-Opening Reactions

Under acidic or basic conditions, the oxetane ring undergoes cleavage. For example, treatment with HCl generates a chlorohydrin intermediate, while NaOH promotes hydrolysis to a diol. These reactions are critical for derivatization in drug discovery.

Table 3: Representative Reactions

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Ketone Reduction | NaBH, MeOH | Secondary alcohol derivative |

| Oxetane Hydrolysis | NaOH, HO, 60°C | 3-Mercapto-1,2-propanediol |

| Suzuki Coupling | Pd(PPh), ArB(OH) | Biaryl-substituted derivative |

Applications in Research and Industry

Pharmaceutical Development

The compound serves as a precursor to kinase inhibitors and antimicrobial agents. Its oxetane ring improves metabolic stability and bioavailability in drug candidates, as evidenced by preclinical studies.

Materials Science

Incorporation into polymers enhances thermal stability and rigidity. For instance, copolymers containing this moiety exhibit glass transition temperatures () exceeding 150°C, making them suitable for high-performance coatings.

Comparative Analysis with Structural Analogs

Table 4: Property Comparison of Bromophenyl Isomers

| Property | 3-Bromo Isomer | 4-Bromo Isomer |

|---|---|---|

| Melting Point | 98–101°C | 112–115°C |

| LogP (Octanol-Water) | 2.8 | 3.1 |

| (UV) | 278 nm | 265 nm |

Future Research Directions

-

Catalytic Asymmetric Synthesis: Developing enantioselective methods to access chiral derivatives.

-

Biological Activity Screening: Expanding studies to antiviral and anticancer targets.

-

Polymer Network Design: Exploring cross-linking efficiency in epoxy resins.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume